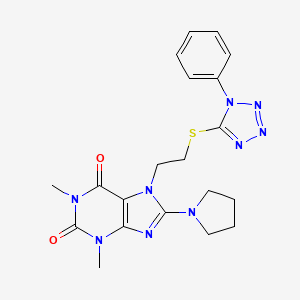
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases. In
Wirkmechanismus
The mechanism of action of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves its ability to inhibit certain enzymes, including PDE5 and MAO. By inhibiting these enzymes, this compound can increase the levels of certain neurotransmitters and other signaling molecules in the body, which can have a range of physiological effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and multifaceted. Some of the primary effects of this compound include its ability to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide in lab experiments is its ability to act as a potent inhibitor of certain enzymes, including PDE5 and MAO. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes and their potential role in various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are numerous potential future directions for research on 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide. Some of the primary areas of interest include its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential interactions with other signaling molecules in the body. Finally, there is a need for further research on the potential toxicity and side effects of this compound, which will be critical for its future use in medicine and other applications.
Synthesemethoden
The synthesis of 2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide involves a series of chemical reactions that require specialized equipment and expertise. The synthesis process involves the reaction of 4-fluorobenzoyl chloride with 4-methylphenylhydrazine to form the intermediate product, 4-fluorobenzoyl-4-methylphenylhydrazine. This intermediate product is then reacted with 2,3-dihydro-1H-indolizine-1-carboxylic acid to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of pharmacology, where this compound has shown promising results as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential as an inhibitor of certain enzymes, including phosphodiesterase 5 (PDE5) and monoamine oxidase (MAO).
Eigenschaften
IUPAC Name |
2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHZJFWONDGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-4-{3-[(2R)-oxolan-2-yl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2903293.png)

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2903297.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903298.png)

![5-((2-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903300.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2903302.png)
![N-(1-adamantyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2903303.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2903304.png)

![(2E)-4-[(2-cyanophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2903308.png)

![(Z)-methyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903315.png)